Cas no 1781662-84-7 (8-Bromoquinazoline-4-carboxylic acid)

8-Bromoquinazoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-bromoquinazoline-4-carboxylic acid
- 8-Bromo-quinazoline-4-carboxylic acid
- SB34348
- 8-Bromoquinazoline-4-carboxylic acid
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- MDL: MFCD26954823
- インチ: 1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14)
- InChIKey: BXJKHZBEPCRSKB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C(C(=O)O)N=CN=C21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- トポロジー分子極性表面積: 63.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
8-Bromoquinazoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B178165-50mg |
8-Bromoquinazoline-4-carboxylic Acid |
1781662-84-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-1g |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 97% | 1g |
¥12066.64 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-50mg |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 97% | 50mg |
¥1687.58 | 2025-01-21 | |
abcr | AB463130-100mg |
8-Bromoquinazoline-4-carboxylic acid; . |
1781662-84-7 | 100mg |
€519.50 | 2024-08-03 | ||
abcr | AB463130-250mg |
8-Bromoquinazoline-4-carboxylic acid; . |
1781662-84-7 | 250mg |
€816.30 | 2024-08-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0401-500mg |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 97% | 500mg |
¥7344.91 | 2025-01-21 | |
eNovation Chemicals LLC | D970584-100mg |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 95% | 100mg |
$325 | 2025-02-26 | |
eNovation Chemicals LLC | D970584-500mg |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 95% | 500mg |
$940 | 2025-02-26 | |
eNovation Chemicals LLC | D970584-1g |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 95% | 1g |
$1545 | 2025-03-01 | |
eNovation Chemicals LLC | D970584-500mg |
8-Bromo-quinazoline-4-carboxylic acid |
1781662-84-7 | 95% | 500mg |
$940 | 2025-03-01 |
8-Bromoquinazoline-4-carboxylic acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
8-Bromoquinazoline-4-carboxylic acidに関する追加情報
8-Bromoquinazoline-4-carboxylic Acid (CAS 1781662-84-7): A Versatile Building Block in Medicinal Chemistry
8-Bromoquinazoline-4-carboxylic acid (CAS 1781662-84-7) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. As a brominated quinazoline derivative, this compound serves as a valuable building block for the development of various biologically active molecules. The presence of both bromo and carboxylic acid functional groups makes it particularly useful for further chemical modifications through cross-coupling reactions and amide bond formations.
Recent trends in drug discovery have shown increased interest in quinazoline-based compounds, especially after the success of several FDA-approved drugs containing this scaffold. Researchers are actively investigating 8-substituted quinazolines for their potential in addressing current medical challenges, including antimicrobial resistance and targeted cancer therapies. The 8-bromo substitution pattern in particular offers unique electronic properties that can influence both the reactivity and biological activity of derived compounds.
The chemical properties of 8-Bromoquinazoline-4-carboxylic acid make it particularly valuable in modern synthetic chemistry. With a molecular weight of 268.07 g/mol, this white to off-white crystalline powder typically shows good solubility in polar organic solvents like DMSO and DMF, while being less soluble in water. The carboxylic acid group at position 4 allows for straightforward derivatization to esters, amides, or other functional groups, while the bromine atom at position 8 serves as an excellent handle for various palladium-catalyzed coupling reactions.
In pharmaceutical applications, 8-Bromoquinazoline-4-carboxylic acid derivatives have shown promise in multiple therapeutic areas. Recent studies published in journals like Journal of Medicinal Chemistry highlight their potential as kinase inhibitors, particularly in cancer research where tyrosine kinase inhibitors are gaining prominence. The compound's versatility also extends to materials science, where quinazoline-based molecules are being explored for organic electronic applications due to their interesting photophysical properties.
The synthesis and applications of 8-Bromoquinazoline-4-carboxylic acid have become particularly relevant in the context of recent advances in click chemistry and fragment-based drug design. Many researchers are now combining this scaffold with other privileged structures to create novel chemical entities with improved pharmacological profiles. The growing demand for custom synthesis and building blocks in drug discovery has further increased the commercial importance of this compound.
From a commercial perspective, CAS 1781662-84-7 has seen steady growth in market demand, particularly from contract research organizations and academic institutions specializing in medicinal chemistry. Suppliers typically offer this compound with high purity (>98%) and provide comprehensive analytical data including HPLC, NMR, and mass spectrometry characterization. Proper storage conditions (typically 2-8°C under inert atmosphere) are recommended to maintain the compound's stability over extended periods.
Recent patent literature reveals an increasing number of applications featuring 8-Bromoquinazoline-4-carboxylic acid derivatives, particularly in the areas of kinase inhibition and antimicrobial agents. This aligns with current pharmaceutical industry trends focusing on targeted therapies and precision medicine. The compound's structural features make it particularly suitable for creating libraries of analogs through combinatorial chemistry approaches.
Quality control aspects of 8-Bromoquinazoline-4-carboxylic acid production have gained importance with the increasing regulatory requirements in pharmaceutical development. Reputable manufacturers now employ rigorous analytical methods to ensure batch-to-batch consistency, including chiral purity assessment when applicable. These quality measures are particularly important for researchers who need reliable building blocks for their drug discovery programs.
Environmental and safety considerations for handling 8-Bromoquinazoline-4-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when handling this material. The compound should be used in well-ventilated areas, following all relevant chemical safety guidelines established by institutional environmental health and safety departments.
The future outlook for 8-Bromoquinazoline-4-carboxylic acid appears promising, with ongoing research exploring novel applications in both life sciences and materials chemistry. As the pharmaceutical industry continues to invest in small molecule therapeutics, the demand for versatile building blocks like this compound is expected to grow. Its unique combination of reactivity and potential biological activity positions it as an important tool in modern drug discovery efforts.
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